2-[3-(DIMETHYLAMINO)PROPYL]-7-FLUORO-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
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Overview
Description
2-[3-(DIMETHYLAMINO)PROPYL]-7-FLUORO-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromeno[2,3-c]pyrroles, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-7-FLUORO-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired chromeno[2,3-c]pyrrole-3,9-dione by heating in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(DIMETHYLAMINO)PROPYL]-7-FLUORO-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-7-FLUORO-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with various molecular targets. It is known to inhibit protein kinase C (PKC), which plays a crucial role in intracellular signal transduction pathways. By inhibiting PKC, this compound can modulate inflammatory responses and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Dimethylamino)propyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
Compared to similar compounds, 2-[3-(DIMETHYLAMINO)PROPYL]-7-FLUORO-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H21FN2O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-7-fluoro-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H21FN2O3/c1-24(2)11-6-12-25-19(14-7-4-3-5-8-14)18-20(26)16-13-15(23)9-10-17(16)28-21(18)22(25)27/h3-5,7-10,13,19H,6,11-12H2,1-2H3 |
InChI Key |
UNOFGZHORLATQC-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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